Bicyclo[2.2.2]oct-5-en-2-ol

Catalog No.
S13863084
CAS No.
19245-72-8
M.F
C8H12O
M. Wt
124.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[2.2.2]oct-5-en-2-ol

CAS Number

19245-72-8

Product Name

Bicyclo[2.2.2]oct-5-en-2-ol

IUPAC Name

bicyclo[2.2.2]oct-5-en-2-ol

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

InChI

InChI=1S/C8H12O/c9-8-5-6-1-3-7(8)4-2-6/h1,3,6-9H,2,4-5H2

InChI Key

KEXYAVHJBNJUCG-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC1CC2O

Description

Bicyclo[2,2,2]oct-5-en-2-ol is an organic hydroxy compound.

Bicyclo[2.2.2]oct-5-en-2-ol is a bicyclic organic compound characterized by a unique structure that includes two fused cyclopropane rings and a double bond. Its molecular formula is C8H12OC_8H_{12}O, and it features a hydroxyl group (-OH) attached to one of the bridgehead carbons, specifically at the 2-position. This compound exhibits interesting stereochemistry due to its bicyclic nature, which influences its reactivity and interactions.

, including:

  • Hydroxylation: The hydroxyl group can participate in nucleophilic substitution reactions.
  • Dehydration: Under acidic conditions, it may lose water to form bicyclo[2.2.2]oct-5-ene.
  • Oxidation: The alcohol can be oxidized to form bicyclo[2.2.2]oct-5-en-2-one or other derivatives through various oxidizing agents.

These reactions are essential for synthesizing derivatives and exploring the compound's reactivity in organic synthesis .

Bicyclo[2.2.2]oct-5-en-2-ol and its derivatives have been studied for their biological activities, including:

  • Antimicrobial properties: Some derivatives exhibit activity against various bacterial strains.
  • Photoinitiator potential: Certain stereoisomers of bicyclo[2.2.2]oct-5-en-2-ol have shown promise as photoinitiators in polymerization processes .

These biological activities make the compound of interest in medicinal chemistry and materials science.

Several methods exist for synthesizing bicyclo[2.2.2]oct-5-en-2-ol:

  • Intramolecular Alkylation: This method involves the generation of thermodynamic dienolates from bromo derivatives, leading to the formation of bicyclo[2.2.2]octenones .
  • Diels-Alder Reaction: The compound can be synthesized through Diels-Alder reactions involving suitable diene and dienophile combinations .
  • Photo-induced Reactions: Stereocontrolled photo-reaction pathways have also been utilized to create isomeric forms of bicyclo[2.2.2]oct-5-en-2-ol .

These methods highlight the versatility in synthesizing this compound and its derivatives.

Bicyclo[2.2.2]oct-5-en-2-ol has several applications:

  • Material Science: Utilized as a photoinitiator in polymerization processes, enhancing curing efficiency in coatings and adhesives.
  • Pharmaceuticals: Its derivatives are being explored for potential antimicrobial and therapeutic applications due to their biological activity.

The compound's unique structure contributes to its utility in these fields.

Research on the interactions of bicyclo[2.2.2]oct-5-en-2-ol has focused on:

  • Radical Formation: Studies indicate that certain isomers can undergo α-cleavage leading to radical pair formation, which is significant for initiating polymerization .
  • Stereochemical Effects: The different stereoisomers exhibit varying reactivity profiles, influencing their effectiveness as photoinitiators and in other applications .

These interaction studies are crucial for understanding how structural variations impact functionality.

Bicyclo[2.2.2]oct-5-en-2-ol has several similar compounds, notably:

Compound NameStructure TypeUnique Features
Bicyclo[3.3.0]octaneBicyclicLacks double bonds; more saturated structure
Bicyclo[1.1.0]butaneBicyclicSmaller ring system; different chemical properties
Bicyclo[4.4.0]decaneBicyclicLarger ring system; different reactivity

Uniqueness

Bicyclo[2.2.2]oct-5-en-2-ol is unique due to its specific arrangement of bridgehead carbons and the presence of a hydroxyl group, which significantly influences its chemical behavior compared to other bicyclic compounds.

Diels-Alder Cycloaddition Strategies for Bicyclic Framework Construction

The Diels-Alder reaction remains a cornerstone for building the bicyclo[2.2.2]octane skeleton. Traditional approaches employ cyclic dienes and ketene equivalents to form the bicyclic system via [4+2] cycloaddition. For instance, the reaction of cyclohexadiene derivatives with electron-deficient dienophiles, such as cyclohex-2-enone, under thermal or microwave-assisted conditions yields bicyclo[2.2.2]oct-5-en-2-one intermediates. Recent advancements have integrated flow chemistry to enhance efficiency; continuous flow systems utilizing homogeneous catalysts like CuCl or heterogeneous reagents such as MnO₂ enable quantitative yields of Diels-Alder adducts without byproducts. This method reduces reaction times from hours to minutes, making it suitable for high-throughput applications.

A notable variation involves the tandem Michael addition–intramolecular aldol condensation. For example, treating cyclohexanone with cyclohex-2-enone in the presence of triflic acid generates bicyclo[2.2.2]oct-5-en-2-one via a bridged Robinson annulation. This one-pot process simplifies multi-step syntheses, achieving yields up to 57% under microwave irradiation.

Catalytic Asymmetric Synthesis and Stereochemical Control

Asymmetric synthesis of bicyclo[2.2.2]oct-5-en-2-ol demands precise stereochemical control at the hydroxyl-bearing carbon. Organocatalytic methods have emerged as powerful tools. Jørgensen and co-workers developed a Michael-aldol-Smiles rearrangement sequence using β-keto benzothiazoyl sulfones and cyclohexenone, yielding 6-substituted bicyclo[2.2.2]oct-5-en-2-ones with enantiomeric excess (ee) exceeding 99%. Key to this approach is the use of cinchona alkaloid-derived catalysts, which induce axial chirality during the aldol step.

Alternatively, intramolecular alkylation of bromo enones derived from carvone generates chiral bicyclo[2.2.2]octenones. Thermodynamic enolate formation followed by alkylation produces bridgehead-methylated derivatives with diastereomeric ratios up to 9:1. Enzymatic approaches also show promise: engineered Saccharomyces cerevisiae strains overexpressing reductase YMR226c reduce bicyclo[2.2.2]octane-2,5-dione to hydroxyketones with >99% ee for the (1α,2β,4α) stereoisomer.

Post-Functionalization Techniques for Hydroxyl Group Introduction

Introducing the hydroxyl group post-cyclization often involves selective reduction or oxidation. Bioreduction of bicyclo[2.2.2]octane-2,5-dione using Saccharomyces cerevisiae TMB4100 affords bicyclo[2.2.2]oct-5-en-2-ol derivatives with high stereoselectivity. The reductase YMR226c preferentially reduces the ketone at the 2-position, yielding (1α,2β,4α)-stereochemistry in >99% ee. Chemical methods include acid-catalyzed hydration of bicyclo[2.2.2]oct-5-ene derivatives, though this approach risks over-oxidation to diketones.

Recent work highlights the utility of Smiles rearrangements for hydroxyl group installation. Nitroso Diels-Alder adducts derived from cyclic dienes undergo spontaneous rearrangement in flow reactors, producing hydroxylated bicyclic compounds without requiring protective groups.

Industrial-Scale Production: Flow Reactor Optimization and Yield Enhancement

Scaling bicyclo[2.2.2]oct-5-en-2-ol synthesis necessitates optimizing reaction parameters for cost and time efficiency. Continuous flow systems excel in this regard: a nitroso Diels-Alder reaction in a copper-catalyzed flow reactor achieves quantitative conversion in 10 minutes, compared to 24 hours in batch conditions. Microwave-assisted tandem reactions also enhance throughput; cyclizing cyclohexanone and cyclohex-2-enone in a microwave reactor at 40°C for 8 hours boosts yields by 20% relative to conventional heating.

Engineered microbial systems offer sustainable alternatives. Saccharomyces cerevisiae TMB4100 converts bicyclo[2.2.2]octane-2,5-dione to the target alcohol at rates 40-fold faster than wild-type strains, with titers exceeding 5 g/L in bioreactors. Immobilizing these cells on ceramic supports further improves reusability, enabling 15 reaction cycles without significant activity loss.

Bridgehead Reactivity in Bicyclo[2.2.2]octane Systems

The bridgehead positions in Bicyclo[2.2.2]octane systems exhibit distinctive reactivity patterns that are fundamentally different from those observed in other bicyclic frameworks [9] [7]. The unique geometric constraints imposed by the bicyclo[2.2.2] architecture result in specific electronic and steric effects that govern the reactivity at these positions [10] [11]. Bridgehead carbon atoms in this system experience significant strain due to the enforced tetrahedral geometry within the rigid cage structure [7] [12].

Research has demonstrated that the bridgehead reactivity in Bicyclo[2.2.2]octane systems is characterized by moderate reactivity compared to smaller ring systems such as Bicyclo[2.2.1]heptane or highly strained Bicyclo[1.1.0]butane [11] [13]. The strain energy associated with the Bicyclo[2.2.2]octane framework ranges from 125 to 140 kilojoules per mole, which significantly influences the chemical behavior at bridgehead positions [12] [13]. This strain energy is considerably lower than that observed in Bicyclobutane systems, where strain energies can exceed 260 kilojoules per mole [11].

The presence of the double bond in Bicyclo[2.2.2]oct-5-en-2-ol introduces additional complexity to bridgehead reactivity patterns [6] [14]. The olefinic functionality can participate in conjugative interactions with bridgehead carbon centers, potentially altering the electronic distribution throughout the molecular framework [6] [15]. Nuclear magnetic resonance studies have revealed that vinyl protons in related bicyclo[2.2.2]octene systems exhibit characteristic chemical shifts between 5.8 and 6.6 parts per million, indicating the influence of the bicyclic framework on electronic environments [15] [16].

Bicyclic SystemBridgehead Bond Length (Å)Relative ReactivityStrain Energy (kJ/mol)
Bicyclo[2.2.2]octane1.54-1.56Moderate125-140
Bicyclo[2.2.1]heptane1.52-1.54High110-125
Bicyclo[1.1.0]butane1.50-1.52Very High260-270
Bicyclo[2.2.2]oct-5-ene1.54-1.56Moderate-High130-145

Computational studies using molecular orbital theory have provided insights into the electronic structure of bridgehead positions in Bicyclo[2.2.2]octane systems [8] [17]. The results indicate that bridgehead carbons in these systems exhibit hybrid orbital character that deviates from ideal tetrahedral geometry due to angle strain [7] [11]. This deviation influences both the reactivity and the nuclear magnetic resonance chemical shifts observed for bridgehead carbons, which typically appear in the range of 35 to 45 parts per million in carbon-13 nuclear magnetic resonance spectra [15] [18].

The reactivity of bridgehead positions in Bicyclo[2.2.2]octane systems toward nucleophilic and electrophilic reagents has been extensively studied [9] [8]. These positions demonstrate enhanced reactivity toward certain classes of reagents due to the relief of ring strain that accompanies bond formation or cleavage reactions [11] [13]. The specific reactivity patterns observed depend on the nature of the substituents present on the bicyclic framework and the reaction conditions employed [8] [19].

Conformational Dynamics of the Hydroxyl Substituent

The conformational behavior of the hydroxyl substituent in Bicyclo[2.2.2]oct-5-en-2-ol is governed by the rigid bicyclic framework and the steric interactions between the hydroxyl group and neighboring atoms [20] [21]. Unlike flexible aliphatic alcohols, the hydroxyl group in this bicyclic system experiences significant conformational restrictions due to the cage-like structure of the molecular scaffold [20] [22]. The rotation about the carbon-oxygen bond is constrained by steric interactions with bridgehead and bridge carbons [20] [17].

Computational studies employing density functional theory methods have revealed that the hydroxyl substituent in bicyclic alcohol systems can adopt distinct conformational minima [17] [23]. These conformations are characterized by different orientations of the hydroxyl group relative to the bicyclic framework, with energy barriers between conformers typically ranging from 5 to 15 kilojoules per mole [17] [24]. The preferred conformations are those that minimize steric repulsions while maximizing favorable intramolecular interactions [20] [17].

Nuclear magnetic resonance spectroscopic studies have provided experimental evidence for the conformational preferences of hydroxyl substituents in bicyclic systems [15] [24] [16]. The chemical shift of the hydroxyl proton is particularly sensitive to the local environment and can vary significantly depending on the conformational state [24] [18]. In deuterated chloroform solutions, the hydroxyl proton typically appears as a broad signal between 2.0 and 3.5 parts per million, with the exact position depending on temperature, concentration, and hydrogen bonding interactions [24] [18].

NMR TypeAssignmentChemical Shift Range (ppm)Multiplicity
¹H Nuclear Magnetic ResonanceVinyl protons (C5-H)5.8-6.2Complex multiples
¹H Nuclear Magnetic ResonanceVinyl protons (C6-H)6.3-6.6Complex multiples
¹H Nuclear Magnetic ResonanceHydroxyl proton (OH)2.0-3.5 (variable)Broad singlet
¹³C Nuclear Magnetic ResonanceCarbon bearing OH65-75-

The temperature dependence of nuclear magnetic resonance spectra provides valuable information about the conformational dynamics of the hydroxyl substituent [24] [16]. At elevated temperatures, increased molecular motion leads to averaging of nuclear magnetic resonance signals, while at lower temperatures, distinct conformational states may become observable as separate resonances [24] [25]. These temperature-dependent effects are particularly pronounced in bicyclic alcohols due to the restricted conformational flexibility [20] [16].

Hydrogen bonding interactions play a crucial role in determining the conformational preferences of the hydroxyl substituent [20] [22] [17]. Intramolecular hydrogen bonding with other functional groups or intermolecular hydrogen bonding with solvent molecules can stabilize specific conformations and influence the overall conformational equilibrium [17] [23]. The rigid bicyclic framework limits the geometric arrangements that can support effective hydrogen bonding, leading to distinctive conformational behavior compared to acyclic alcohols [20] [21].

The influence of solvent on hydroxyl conformational dynamics has been investigated through nuclear magnetic resonance studies in various deuterated solvents [24] [18]. In polar solvents such as deuterated methanol or dimethyl sulfoxide, the hydroxyl group can participate in extensive hydrogen bonding networks, leading to distinct chemical shift patterns and coupling behaviors [18] [24]. Conversely, in nonpolar solvents like deuterated chloroform, intramolecular conformational effects become more prominent [24] [16].

Comparative Stereoelectronic Effects in Endo vs. Exo Isomers

The stereochemical distinction between endo and exo isomers of Bicyclo[2.2.2]oct-5-en-2-ol represents a fundamental aspect of bicyclic chemistry that profoundly influences molecular properties and reactivity patterns [26] [8] [27]. The terms endo and exo refer to the spatial orientation of substituents relative to the bicyclic framework, with endo substituents positioned toward the concave face of the molecule and exo substituents oriented toward the convex face [7] [21] [26].

The stereoelectronic effects associated with endo and exo isomers arise from differences in orbital overlap, steric interactions, and electronic delocalization patterns [26] [8] [23]. In bicyclo[2.2.2]octane systems, the endo isomer typically experiences greater steric compression due to the proximity of the substituent to the bridging methylene groups [21] [26]. This steric compression leads to distinct conformational preferences and influences the reactivity of both the hydroxyl group and the bicyclic framework [20] [8].

Experimental studies using nuclear magnetic resonance spectroscopy have revealed significant differences in chemical shifts between endo and exo isomers [26] [17] [16]. The endo isomer generally exhibits different chemical shift patterns for both proton and carbon-13 nuclear magnetic resonance spectra compared to the exo isomer [17] [16]. These differences arise from the distinct electronic environments experienced by nuclei in the two stereoisomeric forms [26] [15].

The reactivity differences between endo and exo isomers have been extensively documented in chemical transformation studies [26] [8] [27]. Mass spectrometric investigations of related bicyclic compounds have shown that endo and exo isomers exhibit markedly different fragmentation patterns under electron impact conditions [26]. The endo isomer typically undergoes different elimination reactions compared to the exo isomer, reflecting the influence of stereochemistry on reaction mechanisms [26] [23].

Computational studies have provided theoretical insights into the stereoelectronic differences between endo and exo isomers [8] [17]. Molecular orbital calculations reveal distinct electronic density distributions and orbital interaction patterns for the two stereoisomeric forms [8] [23]. These computational results help explain the observed differences in reactivity and spectroscopic properties between endo and exo isomers [17] [23].

The thermodynamic stability of endo versus exo isomers depends on the specific substitution pattern and the nature of the functional groups present [21] [28]. In many bicyclic systems, the exo isomer is thermodynamically favored due to reduced steric interactions [21] [8]. However, kinetic factors during synthesis can lead to preferential formation of the endo isomer, particularly in Diels-Alder reactions where secondary orbital interactions favor endo selectivity [19] [29].

The conformational behavior of hydroxyl substituents differs significantly between endo and exo isomers [20] [21] [17]. The endo hydroxyl group experiences different steric constraints compared to the exo hydroxyl group, leading to distinct conformational preferences and hydrogen bonding patterns [20] [17]. These conformational differences contribute to the observed variations in nuclear magnetic resonance spectra and chemical reactivity between the two stereoisomeric forms [21] [16].

The oxidative functionalization of bicyclo[2.2.2]oct-5-en-2-ol represents a fundamental transformation pathway that provides access to numerous ketone and carboxylic acid derivatives. This secondary alcohol undergoes oxidation through various mechanistic pathways, each offering distinct advantages in terms of selectivity, yield, and reaction conditions.

Chromium-Based Oxidation Systems

Chromium-based oxidizing agents constitute the most widely employed methods for converting bicyclo[2.2.2]oct-5-en-2-ol to its corresponding ketone derivative. Pyridinium chlorochromate (PCC) represents the gold standard for this transformation, operating through a mechanism involving initial coordination of the alcohol to the chromium center, followed by β-hydride elimination to afford bicyclo[2.2.2]oct-5-en-2-one . The reaction typically proceeds in dichloromethane at room temperature, yielding the ketone product in 75-90% yield with excellent selectivity .

The mechanistic pathway involves formation of a chromate ester intermediate, which undergoes intramolecular hydride transfer to generate the carbonyl compound and reduced chromium species. The rigid bicyclic framework of the substrate facilitates this transformation by providing optimal geometric alignment for the oxidation process [2].

Chromium trioxide in acetone represents an alternative approach that operates under more forcing conditions but can accommodate larger scale reactions. This system achieves ketone formation in 60-85% yield through a similar mechanistic pathway, though with increased potential for over-oxidation to carboxylic acid derivatives [2].

Permanganate and Dichromate Oxidation

Potassium permanganate and sodium dichromate systems offer complementary reactivity profiles for the oxidation of bicyclo[2.2.2]oct-5-en-2-ol. Under basic aqueous conditions, permanganate oxidation proceeds through a radical mechanism that can lead to both ketone formation and further oxidation to carboxylic acid derivatives [3]. The reaction typically yields 50-75% of the ketone product, with concurrent formation of bicyclo[2.2.2]oct-5-en-2-oic acid derivatives through oxidative cleavage processes [3].

The dichromate system operates under acidic conditions and demonstrates enhanced selectivity for ketone formation, achieving yields of 65-80% while minimizing over-oxidation pathways [2]. This selectivity stems from the controlled nature of the chromium(VI) oxidation mechanism under acidic conditions, which favors single-electron transfer processes over radical chain reactions.

Selenium Dioxide Oxidation

Selenium dioxide represents a unique oxidizing system that demonstrates exceptional selectivity for allylic positions in bicyclo[2.2.2]oct-5-en-2-ol. The oxidation proceeds through formation of an organoselenium intermediate, which undergoes elimination to generate allylic alcohol products [4]. Under aqueous conditions in 95% ethanol at reflux, selenium dioxide oxidation yields the hydroxylated derivative in 49-71% yield as the primary product [5].

The mechanism involves initial coordination of selenium dioxide to the allylic carbon, followed by hydrolysis and elimination to afford the allylic alcohol. This transformation represents a valuable synthetic tool for introducing additional functional groups at strategic positions within the bicyclic framework [4].

Modern Oxidation Methods

Contemporary oxidation methodologies offer enhanced selectivity and milder reaction conditions for the transformation of bicyclo[2.2.2]oct-5-en-2-ol. Swern oxidation employing dimethyl sulfoxide and oxalyl chloride at -78°C provides excellent yields (80-95%) of the ketone product with minimal side reactions . The low temperature conditions prevent over-oxidation and preserve the integrity of the bicyclic double bond system.

Dess-Martin periodinane represents another valuable oxidizing agent that operates under neutral conditions in dichloromethane at room temperature. This hypervalent iodine reagent achieves ketone formation in 85-95% yield through a mechanism involving initial ligand exchange followed by reductive elimination .

Tetrapropylammonium perruthenate (TPAP) in combination with N-methylmorpholine N-oxide provides catalytic oxidation conditions that are particularly well-suited for sensitive substrates. This system achieves 80-90% yields of the ketone product while maintaining excellent functional group compatibility .

Reductive Modification Strategies for Saturated Analogues

The reductive modification of bicyclo[2.2.2]oct-5-en-2-ol encompasses multiple strategic approaches for generating saturated bicyclic derivatives. These transformations involve selective reduction of the olefinic double bond while preserving the alcohol functionality, leading to bicyclo[2.2.2]octan-2-ol derivatives with controlled stereochemistry.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation represents the most efficient method for achieving selective reduction of the double bond in bicyclo[2.2.2]oct-5-en-2-ol. Palladium on carbon under atmospheric hydrogen pressure in ethanol provides exceptional stereoselectivity, yielding the saturated alcohol with greater than 25:1 diastereoselectivity [6]. The reaction proceeds through surface-bound hydrogen activation followed by syn-addition across the double bond.

The stereochemical outcome reflects the steric environment of the bicyclic framework, where hydrogen delivery occurs preferentially from the less hindered face of the molecule. This selectivity pattern has been confirmed through X-ray crystallographic analysis of the products, demonstrating formation of the exo-methyl configuration at the newly formed stereocenter [6].

Platinum on carbon provides similar reactivity with slightly reduced selectivity (>20:1), while rhodium on carbon offers an alternative catalyst system with selectivity ratios exceeding 15:1. The choice of catalyst can be optimized based on substrate substitution patterns and required reaction conditions .

Hydride Reduction Methods

Lithium aluminum hydride provides a powerful method for reducing both the double bond and any carbonyl functionalities present in bicyclo[2.2.2]oct-5-en-2-ol derivatives. The reaction typically proceeds in tetrahydrofuran at reflux temperatures, achieving 70-90% yields of the saturated alcohol products . However, this method demonstrates limited stereoselectivity due to the non-selective nature of the hydride delivery.

Sodium borohydride offers milder conditions for selective reduction, operating in methanol at room temperature with moderate stereoselectivity. This reagent demonstrates particular utility for substrates containing additional reducible functional groups, where controlled selectivity is required .

Diisobutylaluminum hydride (DIBAL-H) represents a valuable alternative that provides high stereoselectivity under carefully controlled conditions. The reaction proceeds at -78°C in tetrahydrofuran, achieving 80-95% yields with excellent stereochemical control . The enhanced selectivity stems from the bulky nature of the aluminum reagent, which enforces preferential approach from the less hindered face of the substrate.

Specialized Reduction Systems

Zinc amalgam reduction in the presence of hydrochloric acid provides an alternative approach that operates through a different mechanistic pathway. This system achieves 60-80% yields of the saturated alcohol through a radical-based mechanism that can accommodate a broader range of functional groups .

Raney nickel hydrogenation under moderate pressure conditions (50 psi) offers enhanced reaction rates while maintaining high stereoselectivity (>20:1). The heterogeneous catalyst system provides excellent reproducibility and can be readily scaled for preparative applications .

Triethylsilane in combination with trifluoroacetic acid represents a mild alternative that operates through ionic hydride transfer mechanisms. This system achieves 70-85% yields under room temperature conditions while demonstrating good functional group compatibility .

Bridgehead Substitution Reactions: Halogenation and Ether Formation

The bridgehead positions in bicyclo[2.2.2]oct-5-en-2-ol present unique reactivity patterns that enable selective functionalization through halogenation and ether formation reactions. These transformations exploit the geometric constraints of the bicyclic system to achieve regioselective substitution at strategic positions.

Halogenation Reaction Mechanisms

Halogenation of bicyclo[2.2.2]oct-5-en-2-ol proceeds through multiple mechanistic pathways depending on the halogenating agent and reaction conditions employed. N-bromosuccinimide (NBS) represents the most widely used reagent for selective bromination, operating through a radical mechanism that targets the allylic position adjacent to the double bond [8].

The reaction mechanism involves initial hydrogen abstraction by the succinimidyl radical to generate an allylic radical intermediate, which subsequently captures a bromine atom to afford the brominated product. The regioselectivity stems from the enhanced stability of the allylic radical relative to other potential radical sites within the bicyclic framework [8].

Under photochemical conditions in carbon tetrachloride, NBS bromination achieves yields of 60-80% with excellent selectivity for the allylic position. The rigid bicyclic structure constrains the radical intermediate to specific geometric configurations, enhancing the selectivity of the bromination process [8].

N-chlorosuccinimide (NCS) provides analogous reactivity for chlorination reactions, achieving 55-75% yields through a similar radical mechanism. The slightly lower yields reflect the reduced reactivity of chlorine radicals compared to bromine radicals in the hydrogen abstraction step [9].

Direct Halogenation with Molecular Halogens

Molecular bromine and chlorine provide alternative halogenation methods that operate through addition mechanisms across the double bond. Bromine addition in carbon tetrachloride at room temperature yields dibromobicyclo[2.2.2]oct-5-en-2-ol derivatives in 70-85% yield through a stereospecific anti-addition mechanism [9].

The reaction proceeds through initial formation of a bromonium ion intermediate, which undergoes nucleophilic attack by bromide to generate the dibrominated product. The stereochemical outcome reflects the bridged nature of the bromonium ion, which enforces anti-addition across the double bond [8].

Chlorine addition follows a similar mechanistic pathway, achieving 65-80% yields of the corresponding dichlorinated products. The reaction demonstrates excellent stereoselectivity and provides access to densely functionalized bicyclic derivatives [9].

Hydroxyl Group Substitution Reactions

The hydroxyl group in bicyclo[2.2.2]oct-5-en-2-ol can be selectively substituted through treatment with various halogenating agents. Thionyl chloride represents the most efficient reagent for this transformation, achieving 80-95% yields of the corresponding chloride through an SN2-like mechanism [3].

The reaction proceeds through initial formation of a chlorosulfite intermediate, which undergoes nucleophilic displacement by chloride to generate the substituted product with retention of configuration. The high yields reflect the favorable geometry of the bicyclic system for this transformation [3].

Phosphorus tribromide and phosphorus trichloride provide alternative methods for halogen substitution, achieving 75-90% and 70-85% yields respectively. These reagents operate through similar mechanistic pathways but offer different reactivity profiles depending on the specific substrate requirements [3].

Ether Formation Strategies

Ether formation from bicyclo[2.2.2]oct-5-en-2-ol can be achieved through multiple synthetic approaches, each offering distinct advantages in terms of stereochemical control and functional group compatibility. The Williamson ether synthesis represents the most straightforward approach, employing sodium hydride deprotonation followed by alkyl halide displacement [10].

The reaction typically proceeds in dimethylformamide at elevated temperatures, achieving 70-90% yields of the ether products with retention of stereochemistry. The strong basicity of sodium hydride ensures complete deprotonation of the alcohol, while the polar aprotic solvent facilitates the SN2 displacement reaction [10].

Mitsunobu reaction conditions provide an alternative approach that operates through inversion of stereochemistry at the alcohol center. Treatment with triphenylphosphine, diethyl azodicarboxylate, and an alcohol nucleophile in tetrahydrofuran achieves 65-85% yields of the inverted ether products [10].

The mechanism involves initial activation of the alcohol through phosphonium salt formation, followed by nucleophilic displacement with inversion of configuration. This method proves particularly valuable when specific stereochemical requirements must be met in the ether product [10].

Silyl Ether Protection Strategies

Silyl ether formation represents a specialized subset of ether chemistry that provides temporary protection of the alcohol functionality. Treatment with tert-butyldimethylsilyl chloride and imidazole in dimethylformamide achieves 90-98% yields of the silyl ether products with excellent selectivity [10].

The reaction proceeds through nucleophilic attack of the alcohol on the silicon center, with imidazole serving as both base and nucleophilic catalyst. The high yields reflect the favorable thermodynamics of silicon-oxygen bond formation and the lack of competing side reactions [10].

Benzyl ether formation through treatment with benzyl bromide and sodium hydride provides another valuable protection strategy, achieving 85-95% yields under optimized conditions. This method offers the advantage of facile removal through catalytic hydrogenation when deprotection is required [10].

XLogP3

1.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

124.088815002 g/mol

Monoisotopic Mass

124.088815002 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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